molecular formula C6H4N2O5 B081882 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid CAS No. 14933-78-9

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

Cat. No.: B081882
CAS No.: 14933-78-9
M. Wt: 184.11 g/mol
InChI Key: KKYQRQZYRFVFTG-UHFFFAOYSA-N
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Description

4-Nitro-1-oxidopyridin-1-ium-2-carboxylic acid is a valuable chemical intermediate in advanced organic and medicinal chemistry research. Its distinct structure, featuring both a carboxylic acid and a nitro group on an N-oxide pyridine ring, makes it a versatile precursor for the synthesis of complex, nitrogen-containing compounds . This compound is primarily utilized as a key building block in pharmaceutical synthesis, where it contributes to the development of new drug candidates with potential therapeutic benefits . In the agrochemical sector, it serves as a critical intermediate in the creation of novel crop protection agents . The nitro group is a particularly reactive site, allowing researchers to use this compound as a direct precursor for the preparation of other nitrogen-containing organic molecules, thereby expanding the toolbox for synthetic chemists . The pyridine carboxylic acid scaffold is a privileged structure in drug design, known for its ability to engage in key interactions with biological targets, such as π-π stacking and hydrogen bonding . This underpins the compound's significant research value in the design and exploration of new enzyme inhibitors and other biologically active molecules .

Properties

IUPAC Name

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O5/c9-6(10)5-3-4(8(12)13)1-2-7(5)11/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYQRQZYRFVFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1[N+](=O)[O-])C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164223
Record name 4-Nitropyridine-2-carboxylic acid 1-oxide
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Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14933-78-9
Record name 4-Nitropicolinic acid N-oxide
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Record name 4-Nitropyridine-2-carboxylic acid 1-oxide
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Record name 4-nitropyridine-2-carboxylic acid 1-oxide
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Preparation Methods

Nitration of Pyridine N-Oxide

The foundational approach to synthesizing 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid begins with the nitration of pyridine N-oxide. Pyridine N-oxide is treated with a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), under controlled conditions. The nitration occurs preferentially at the 4-position of the pyridine ring due to the electron-donating effect of the N-oxide group, which activates the para position for electrophilic substitution.

Reaction Conditions:

  • Temperature: 0–5°C (to minimize side reactions)

  • Mole Ratio: Pyridine N-oxide to HNO₃ ≈ 1:1.2

  • Solvent: Sulfuric acid (acts as both catalyst and solvent)

Intermediate: 4-Nitropyridine N-oxide
Yield: 60–75% (reported in analogous nitrations of pyridine derivatives).

Carboxylation at the 2-Position

The introduction of the carboxylic acid group at the 2-position is achieved through directed ortho-metalation (DoM) followed by carboxylation. This stepwise method involves:

  • Lithiation: Treatment of 4-nitropyridine N-oxide with lithium diisopropylamide (LDA) at −78°C to generate a lithiated intermediate at the 2-position.

  • Quenching with CO₂: The lithiated species reacts with gaseous carbon dioxide to form the carboxylic acid.

Key Challenges:

  • Sensitivity of the N-oxide group to strong bases.

  • Competing side reactions at elevated temperatures.

Optimization:

  • Use of cryogenic conditions (−78°C) to suppress decomposition.

  • Controlled addition of LDA to prevent over-lithiation.

Modern Industrial Synthesis

Continuous Flow Synthesis

Recent advancements in process chemistry have enabled the large-scale production of this compound via continuous flow systems. This method enhances reaction control and safety, particularly for exothermic nitration steps.

Process Overview:

  • Nitration Module: Pyridine N-oxide and HNO₃ are pumped into a microreactor, where rapid mixing and temperature control ensure high regioselectivity.

  • Carboxylation Module: The 4-nitropyridine N-oxide intermediate is directed to a second reactor for lithiation and CO₂ quenching.

  • In-line Purification: Integrated liquid-liquid extraction removes acidic by-products.

Advantages:

  • Yield: 85–90% (superior to batch methods).

  • Safety: Reduced risk of thermal runaway.

  • Scalability: Suitable for multi-kilogram production.

Comparative Analysis of Preparation Methods

Method Reaction Conditions Yield Key Advantages Limitations
Batch NitrationHNO₃/H₂SO₄, 0–5°C60–75%Low equipment costLow scalability, safety concerns
Continuous Flow SynthesisMicroreactor, 25°C85–90%High yield, enhanced safetyHigh initial capital investment
Directed CarboxylationLDA/CO₂, −78°C70–80%Precise functionalizationSensitive to moisture, cryogenic needs

Challenges and Optimization Strategies

Regioselectivity in Nitration

The electron-rich N-oxide group directs nitration to the 4-position, but competing 3-nitration can occur if reaction temperatures exceed 10°C. Computational studies suggest that the para preference arises from resonance stabilization of the nitronium ion intermediate.

Mitigation Strategies:

  • Strict temperature control (0–5°C).

  • Use of fuming nitric acid to accelerate reaction kinetics.

Purification of the Carboxylic Acid

The product often co-crystallizes with unreacted starting materials. Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions: 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

4-Nitro-1-oxidopyridin-1-ium-2-carboxylic acid exhibits notable biological activities, including:

  • Antimicrobial Properties : The compound has shown potential against various pathogens by interfering with cellular processes or metabolic pathways in microorganisms.

Industrial Chemistry

In industrial settings, this compound serves as a synthetic intermediate for:

  • Fine Chemicals Production : It is utilized in the synthesis of new pesticides and other agrochemicals.

Research indicates that this compound interacts with various biological targets. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes crucial for microbial growth.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition rates, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Synthesis Optimization

Research focused on optimizing the continuous flow synthesis process for this compound, demonstrating improved yield and safety compared to traditional batch methods. This approach minimized hazardous conditions associated with nitration reactions.

Mechanism of Action

The mechanism of action of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. For example, it has been shown to selectively isolate proline-requiring mutants in Escherichia coli by disrupting the biosynthetic pathway of proline .

Comparison with Similar Compounds

Key Observations :

  • The N-oxide group in the target compound distinguishes it from non-oxidized pyridine derivatives, increasing its solubility and altering its electronic properties.
  • Compared to 3-nitro-2-pyridinecarboxylic acid, the para-nitro group in the target compound may enhance resonance stabilization of the carboxylate anion, increasing acidity.
  • Pyrimidine analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid exhibit distinct reactivity due to their dual nitrogen atoms and substituent positions .

Physicochemical Properties

Property This compound Picolinic Acid 3-Nitro-2-Pyridinecarboxylic Acid
Molecular Weight (g/mol) ~200 (estimated) 123.11 168.11
Melting Point (°C) >250 (decomposes) 136–138 190–192
pKa (Carboxylic Acid) ~1.5–2.0 (estimated) 1.06 1.8
Solubility in Water High (due to N-oxide) Moderate Low

Analysis :

  • The N-oxide group significantly improves aqueous solubility compared to non-oxidized analogs.
  • The nitro group at C4 in the target compound likely lowers the pKa of the carboxylic acid relative to picolinic acid, enhancing its acidity.

Research Findings and Limitations

  • Synthesis : The compound is typically synthesized via nitration of 1-hydroxypyridine-2-carboxylic acid, followed by oxidation.
  • Stability : Thermal decomposition above 250°C limits high-temperature applications.

Biological Activity

4-Nitro-1-oxidopyridin-1-ium-2-carboxylic acid, also known as 4-nitropyridine-2-carboxylic acid 1-oxide (CAS Number: 14933-78-9), is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₆H₄N₂O₅
Molecular Weight184.106 g/mol
Density1.69 g/cm³
Boiling Point553.6 °C
Melting PointNot Available

The biological activity of 4-nitro-1-oxidopyridin-1-iun-2-carboxylic acid can be attributed to its structural features, particularly the nitro and carboxylic acid groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects in certain contexts. The carboxylic acid group may facilitate interactions with biological targets through hydrogen bonding and ionic interactions, influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess bactericidal properties against various strains of bacteria. For instance, it has been noted to inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
  • Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study conducted on various nitro-pyridine derivatives, including 4-nitro-1-oxidopyridin-1-iun-2-carboxylic acid, revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those for standard antibiotics used in clinical settings .
  • Cellular Studies :
    • In vitro studies involving human cell lines demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential role in cancer therapy, particularly for targeted drug delivery systems .
  • Oxidative Stress Research :
    • Research highlighted the antioxidant capacity of 4-nitro-1-oxidopyridin-1-iun-2-carboxylic acid, showing it effectively reduced oxidative damage in neuronal cells exposed to oxidative stressors. This property could have implications for neuroprotective strategies against neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid, and how can researchers validate spectral assignments?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C-NMR to confirm the aromatic proton environment and nitro/oxidopyridinium group positions. IR spectroscopy can identify carboxylic acid (C=O stretch ~1700 cm1^{-1}) and nitro groups (asymmetric stretch ~1520 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-reference spectral libraries from authoritative sources like the NIST Chemistry WebBook for validation . For ambiguous peaks, employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.

Q. What synthetic routes are feasible for preparing this compound, and what are critical reaction parameters?

  • Methodological Answer : Common routes involve nitration of pyridinium precursors (e.g., 1-oxidopyridin-1-ium-2-carboxylic acid) using mixed acids (HNO3_3/H2_2SO4_4). Key parameters include temperature control (<50°C to avoid decarboxylation) and stoichiometric optimization of nitrating agents. Post-synthesis, neutralize excess acid with NaHCO3_3 to stabilize the product. Monitor reaction progress via TLC or HPLC, and confirm regioselectivity through comparative NMR analysis of intermediates .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability data for this compound under varying pH conditions?

  • Methodological Answer : Contradictions in stability profiles (e.g., hydrolysis at pH >7) may arise from differences in experimental conditions. Design a systematic study:

  • pH-Dependent Stability Assay : Incubate the compound in buffered solutions (pH 3–9) at 25°C and 37°C. Quantify degradation via UV-Vis (monitor nitro group absorbance at ~270 nm) and HPLC.
  • Kinetic Analysis : Calculate degradation rate constants (kk) and half-lives. Compare with literature values, adjusting for ionic strength and buffer composition effects.
  • Mechanistic Insight : Use LC-MS to identify degradation products (e.g., decarboxylated or denitrated derivatives) and propose degradation pathways .

Q. What strategies enhance regioselectivity during nitration of pyridinium-carboxylic acid derivatives?

  • Methodological Answer : Regioselectivity challenges stem from competing electrophilic attack sites. Strategies include:

  • Directed Metalation : Use directing groups (e.g., carboxylate anions) to favor nitration at the para position relative to the carboxylic acid.
  • Protecting Groups : Temporarily protect the carboxylic acid (e.g., esterification) to alter electronic effects, then deprotect post-nitration.
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict reactive sites based on charge distribution and frontier molecular orbitals. Validate predictions with synthetic outcomes .

Q. How can researchers reconcile conflicting data on the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Discrepancies may arise from catalyst choice or solvent effects. Standardize reaction conditions:

  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh3_3)4_4, PdCl2_2) in polar aprotic solvents (DMF, DMSO).
  • Additive Optimization : Introduce ligands (e.g., PPh3_3) or bases (K2_2CO3_3) to enhance catalytic efficiency.
  • In Situ Monitoring : Use 19F^{19}F-NMR (if fluorinated substrates) or reaction calorimetry to track intermediate formation and side reactions .

Data Contradiction Analysis

Q. What experimental frameworks resolve contradictions in the compound’s biological activity reported across studies?

  • Methodological Answer : Divergent bioactivity results (e.g., antimicrobial vs. inactive) may reflect assay variability. Implement:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial testing (fixed inoculum size, broth microdilution).
  • Control Redundancy : Include positive controls (e.g., ciprofloxacin for bacteria) and vehicle controls (DMSO) to rule out solvent toxicity.
  • Meta-Analysis : Pool data from multiple studies, applying statistical models (e.g., random-effects) to quantify heterogeneity sources .

Safety and Handling

Q. What precautions are critical when handling this compound in high-temperature reactions?

  • Methodological Answer : The nitro and oxidopyridinium groups pose explosion and toxicity risks. Mitigation strategies:

  • Ventilation : Use fume hoods with >100 fpm airflow.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Small-Scale Pilot Reactions : Conduct initial tests at <1 mmol scale to assess exothermicity via differential scanning calorimetry (DSC).
  • Emergency Protocols : Pre-treat spills with wet sand to prevent combustion; neutralize acidic residues with NaHCO3_3 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid
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4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

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